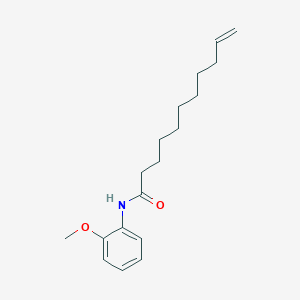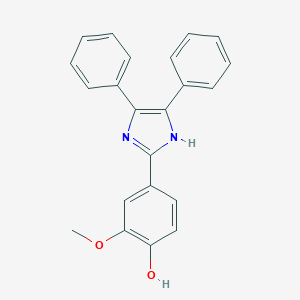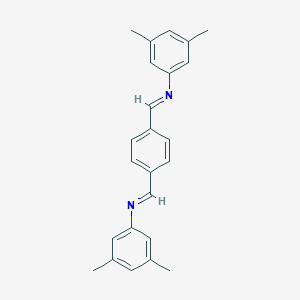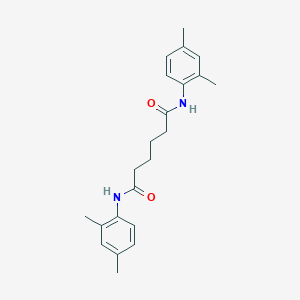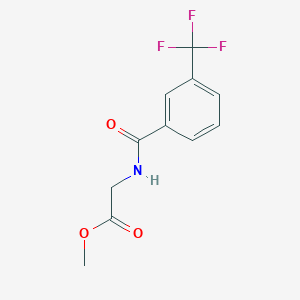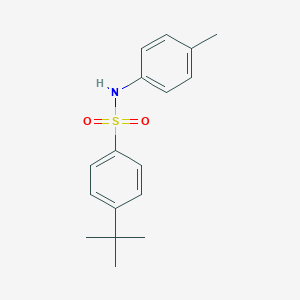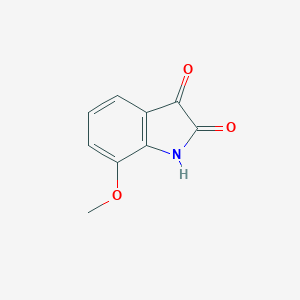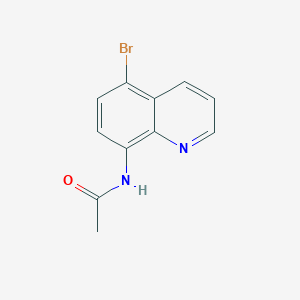
N-(5-bromoquinolin-8-yl)acetamide
Übersicht
Beschreibung
“N-(5-bromoquinolin-8-yl)acetamide” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(5-bromoquinolin-8-yl)acetamide” is represented by the formula C11H9BrN2O . Unfortunately, the specific structure details are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-bromoquinolin-8-yl)acetamide” are not fully detailed in the available resources. The compound has a molecular weight of 265.11 .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “N-(5-bromoquinolin-8-yl)acetamide” is used in the process of cross-dehydrogenative-coupling (CDC) with acetone/acetonitrile under metal-free conditions . This process is part of a broader field of research focused on C–H bond activation .
- Methods of Application or Experimental Procedures : The transformation involves a highly selective remote C (sp 3 )–H acetonation of N - (quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation . In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N - (quinolin-8-yl)amides .
- Results or Outcomes : The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . The resulting 5-acetonated/acetonitriled N-(quinolin-8-yl)amides were obtained in good yields .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “N-(5-bromoquinolin-8-yl)pivalamide” is used in the process of Suzuki coupling reactions with boronic acid . This process is part of a broader field of research focused on C–H bond activation .
- Methods of Application or Experimental Procedures : The transformation involves a highly selective remote C (sp 3 )–H acetonation of N - (quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation . In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N - (quinolin-8-yl)amides .
- Results or Outcomes : The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . The resulting 5-acetonated/acetonitriled N-(quinolin-8-yl)amides were obtained in good yields .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “N-(5-bromoquinolin-8-yl)pivalamide” is used in the process of Suzuki coupling reactions with boronic acid . This process is part of a broader field of research focused on C–H bond activation .
- Methods of Application or Experimental Procedures : In order to expand the application of this protocol, N-(5-bromoquinolin-8-yl)pivalamide was reacted with boronic acid to give a series of derivatives by simple Suzuki coupling reactions .
- Results or Outcomes : The resulting derivatives were obtained in moderate to good yields ranging from 54% to 84% .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQIKQSLOLXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353790 | |
| Record name | N-(5-bromo-8-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromoquinolin-8-yl)acetamide | |
CAS RN |
99851-80-6 | |
| Record name | N-(5-bromo-8-quinolinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
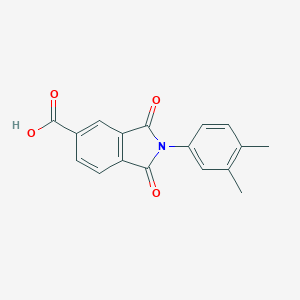
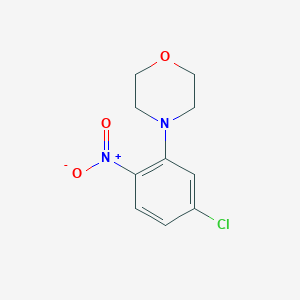
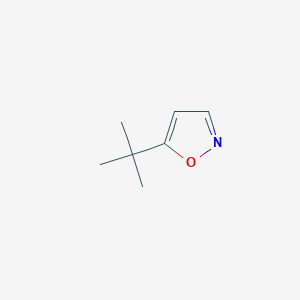
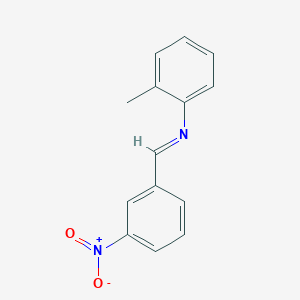
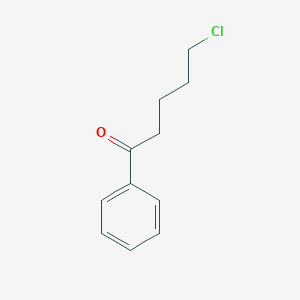
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
